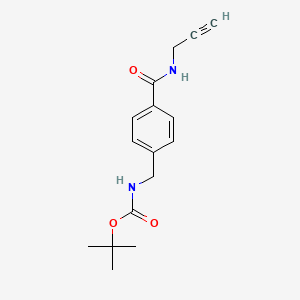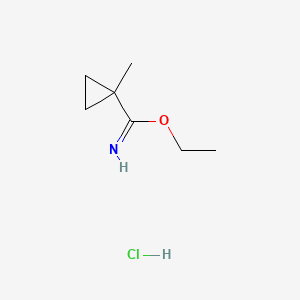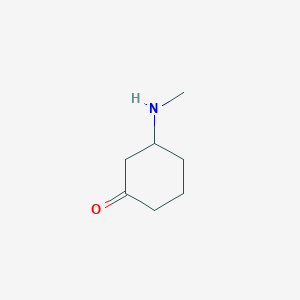![molecular formula C28H43O5PS B13463880 2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)
2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid is a complex organic compound known for its unique structural properties and significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a phosphanyl group, methoxy groups, and sulfonic acid, making it a versatile ligand in catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of di-tert-butylphosphine with a biphenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphanyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonates.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Wirkmechanismus
The mechanism by which 2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic systems, facilitating various chemical transformations. The phosphanyl group plays a crucial role in stabilizing the metal-ligand complex, while the methoxy and sulfonic acid groups influence the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tBuBrettPhos: Another biaryl phosphine ligand with similar structural features but different substituents.
Uniqueness
2’-(Di-tert-butylphosphanyl)-3’,6’-dimethoxy-2,6-bis(propan-2-yl)-[1,1’-biphenyl]-4-sulfonic acid stands out due to its unique combination of functional groups, which provide a balance of steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well .
Eigenschaften
Molekularformel |
C28H43O5PS |
|---|---|
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
4-(2-ditert-butylphosphanyl-3,6-dimethoxyphenyl)-3,5-di(propan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C28H43O5PS/c1-17(2)20-15-19(35(29,30)31)16-21(18(3)4)24(20)25-22(32-11)13-14-23(33-12)26(25)34(27(5,6)7)28(8,9)10/h13-18H,1-12H3,(H,29,30,31) |
InChI-Schlüssel |
BFHUHHBRCCXAAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)

![(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13463812.png)
![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)
![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)


![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)



![(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)


